Cas no 2228129-67-5 (2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid
- 2228129-67-5
- EN300-1815160
- 2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid
-
- インチ: 1S/C11H11F2NO2/c12-6-2-1-3-7(13)8(6)11(4-5-11)9(14)10(15)16/h1-3,9H,4-5,14H2,(H,15,16)
- InChIKey: NLKYLECDAYVJLT-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=C(C=1C1(C(C(=O)O)N)CC1)F
計算された属性
- せいみつぶんしりょう: 227.07578492g/mol
- どういたいしつりょう: 227.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.3Ų
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815160-1.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1815160-0.25g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1815160-0.5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1815160-0.1g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1815160-10g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1815160-5.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1815160-5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1815160-10.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1815160-0.05g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1815160-2.5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 2.5g |
$2940.0 | 2023-09-19 |
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acidに関する追加情報
Professional Introduction to 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid (CAS No: 2228129-67-5)
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid, identified by the CAS number 2228129-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is a structural motif known for its potential bioactivity. The presence of an amino group and a 2,6-difluorophenyl substituent further enhances its pharmacological profile, making it a subject of intense study for its potential therapeutic applications.
The structural features of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid contribute to its unique chemical and biological properties. The cyclopropyl ring introduces steric constraints that can influence the compound's binding affinity to biological targets, while the amino group and the electron-withdrawing effects of the 2,6-difluorophenyl moiety modulate its reactivity and interaction with enzymes or receptors. These characteristics make it an attractive scaffold for the development of novel drugs targeting various diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the cyclopropylacetic acid scaffold. Studies have demonstrated that such molecules can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The fluorine atoms in the 2,6-difluorophenyl group play a crucial role in enhancing the metabolic stability and binding affinity of these compounds, which are critical factors in drug design.
One of the most compelling aspects of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid is its potential as a lead compound for drug discovery. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and pain signaling. Additionally, its structural framework allows for modifications that could enhance its selectivity and reduce potential side effects.
The synthesis of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthesis typically involves multi-step reactions that require careful optimization to ensure regioselectivity and minimize byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to construct the key functional groups present in the molecule.
The pharmacokinetic properties of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid are also of great interest. Studies have shown that fluorinated aromatic rings can improve oral bioavailability by enhancing lipophilicity and metabolic stability. Additionally, the presence of an amino group provides opportunities for prodrug strategies or covalent binding to biological targets, which could further enhance therapeutic efficacy. Understanding these pharmacokinetic characteristics is essential for optimizing drug delivery systems and improving patient outcomes.
Current research efforts are focused on evaluating the therapeutic potential of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid in preclinical models. In vitro studies have revealed promising results regarding its ability to modulate disease-related pathways. For instance, researchers have observed inhibitory effects on enzymes such as COX-2 (cyclooxygenase-2), which is a key player in inflammation. Similarly, studies suggest that this compound may interact with receptors involved in pain perception, making it a candidate for developing novel analgesics.
The development of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid into a clinical candidate requires rigorous testing to assess its safety and efficacy. Preclinical toxicology studies are essential to evaluate potential adverse effects and determine appropriate dosing regimens. Additionally, formulation development plays a critical role in ensuring that the compound can be delivered effectively to patients. Advances in drug delivery technologies may offer innovative solutions for improving bioavailability and targeting specific tissues or organs.
The future prospects for CAS No: 2228129-67-5 are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, compounds like this one may emerge as valuable tools for treating a variety of diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical reality.
In conclusion, 2228129-67-5 represents an exciting opportunity in medicinal chemistry with significant potential for therapeutic innovation. 2-amino-2-1-( 22 , 6 -difluorophenyl) cyclopropyl acetic acid, characterized by its cyclopropylacetic core, amino group,
) holds promise as a lead compound for drug discovery with applications spanning multiple therapeutic areas. Its structural complexity, unique functional groups,and promising preclinical results make it a compelling candidate for further investigation. As research progresses, this compound could contribute significantly to advancements in medicine.
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